4-Amino-1-cyclopropyl-3-penten-2-one
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Overview
Description
4-Amino-1-cyclopropyl-3-penten-2-one is an organic compound with the molecular formula C8H13NO. It belongs to the class of enaminones, which are characterized by the presence of both an enamine and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopropyl-3-penten-2-one can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 3-penten-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopropyl-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-3-penten-2-one, while reduction can produce cyclopropyl-3-penten-2-ol .
Scientific Research Applications
4-Amino-1-cyclopropyl-3-penten-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropyl-3-penten-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-penten-2-one: Shares a similar structure but lacks the cyclopropyl group.
Acetylacetonamine: Another enaminone with different substituents.
Cyclopropylamine: A simpler compound that serves as a precursor in the synthesis of 4-Amino-1-cyclopropyl-3-penten-2-one .
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and enaminone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-amino-1-cyclopropylpent-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(9)4-8(10)5-7-2-3-7/h4,7H,2-3,5,9H2,1H3 |
InChI Key |
AGOYRDREVUWVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC1CC1)N |
Origin of Product |
United States |
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